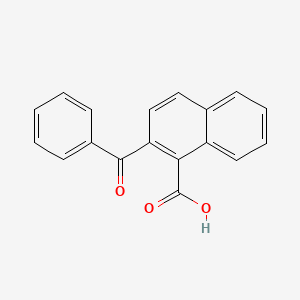
2-Benzoylnaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C₁₈H₁₂O₃ It is characterized by a benzoyl group attached to a naphthalene ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoylnaphthalene-1-carboxylic acid typically involves the Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by controlled oxidation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products:
Oxidation: Anhydrides, esters.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Benzoylnaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl and carboxylic acid groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
2-Benzoylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-Benzoylnaphthalene-2-carboxylic acid: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness: 2-Benzoylnaphthalene-1-carboxylic acid is unique due to the specific positioning of the benzoyl and carboxylic acid groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
38119-11-8 |
|---|---|
Molecular Formula |
C18H12O3 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-benzoylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H12O3/c19-17(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)16(15)18(20)21/h1-11H,(H,20,21) |
InChI Key |
YIRPAPKIKQKCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


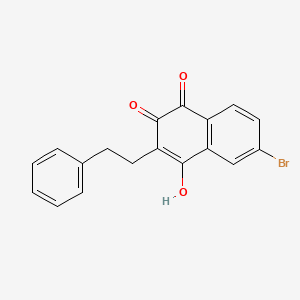
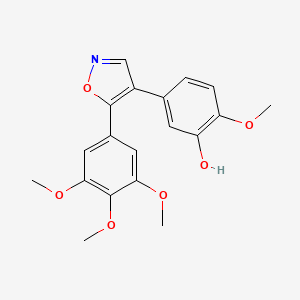

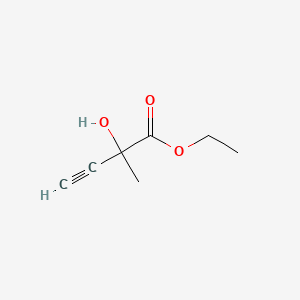
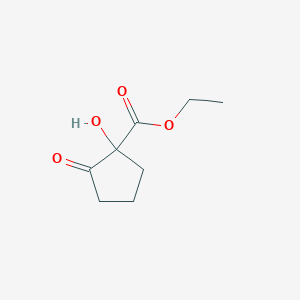
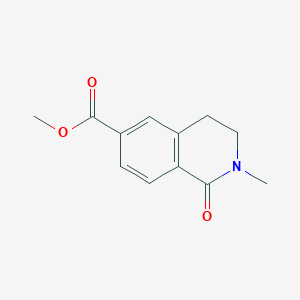
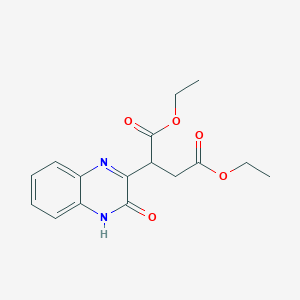
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
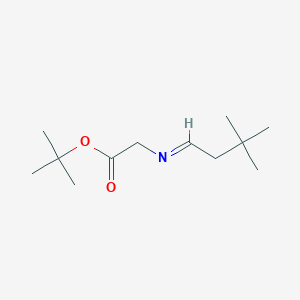
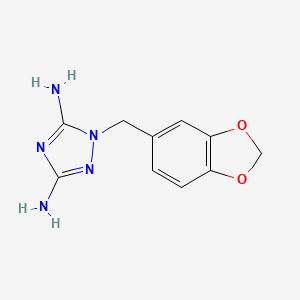
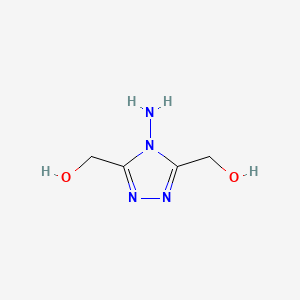
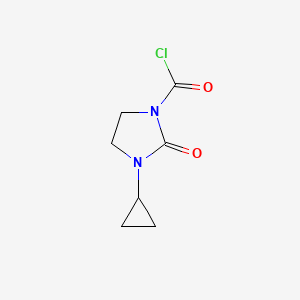
![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
